Product packaging for 5-Azaspiro[3.4]octane oxalate(Cat. No.:CAS No. 1403766-69-7)

5-Azaspiro[3.4]octane oxalate

Cat. No.: B1471253
CAS No.: 1403766-69-7
M. Wt: 201.22 g/mol
InChI Key: RUFZMAAVKZWUHW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic and Medicinal Chemistry

Spirocycles are unique three-dimensional structures where two rings are connected by a single common atom. tandfonline.com This arrangement confers a high degree of rigidity and a specific spatial orientation of functional groups, which is highly advantageous in drug design. tandfonline.comtandfonline.com Unlike flat, aromatic systems, the three-dimensionality of spirocycles allows for more precise and multi-point interactions with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.comnih.gov

The Azaspiro[3.4]octane Framework as a Subject of Academic Investigation

The azaspiro[3.4]octane framework, a bicyclic system containing a nitrogen atom, has garnered significant attention in academic and industrial research. This interest stems from its potential as a versatile building block, or scaffold, for the synthesis of more complex molecules with desirable biological activities. smolecule.com The presence of the nitrogen atom provides a convenient point for chemical modification, allowing for the creation of diverse libraries of compounds for screening.

Researchers have explored various synthetic routes to access the azaspiro[3.4]octane core, focusing on efficiency and the use of readily available starting materials. rsc.org The development of novel azaspiro[3.4]octanes is considered a valuable strategy for expanding the available chemical space for drug discovery. researchgate.net These frameworks are seen as potential bioisosteres for commonly used ring systems like piperazine (B1678402), offering improved properties such as increased conformational rigidity and better solubility. chemrxiv.org

Rationale for Oxalate (B1200264) Salt Form in Research Contexts

In pharmaceutical research, the salt form of a compound is a critical consideration as it can significantly influence properties such as solubility, stability, and bioavailability. ontosight.aiontosight.ai Oxalate salts, formed by the reaction of a basic compound with oxalic acid, are often investigated for these reasons.

The formation of an oxalate salt can enhance the aqueous solubility of a poorly soluble drug, which is a crucial factor for its absorption in the body. acs.orgresearchgate.net For example, the oxalate salt of the anti-tuberculosis drug ethionamide (B1671405) demonstrated significantly higher dissolution rates and enhanced plasma concentrations in rats compared to the free base form. acs.orgresearchgate.net Furthermore, oxalate salts can exhibit improved stability and handling properties, making them more suitable for formulation and manufacturing processes. ontosight.ai The use of 5-Azaspiro[3.4]octane as an oxalate salt in research, therefore, is a strategic choice to improve its physicochemical characteristics for experimental studies.

Overview of Research Trajectories for 5-Azaspiro[3.4]octane Oxalate

The research surrounding this compound and its derivatives is multifaceted, with significant contributions to both synthetic chemistry and medicinal chemistry.

5-Azaspiro[3.4]octane and its analogs serve as key intermediates in the synthesis of more complex molecular architectures. The unique spirocyclic framework provides a rigid and stereochemically defined core upon which further chemical transformations can be performed. rsc.org Synthetic chemists are continually developing more efficient and scalable routes to produce these valuable building blocks. For instance, strategies involving the annulation (formation of a ring) of either the cyclopentane (B165970) or the four-membered ring have been successfully employed. rsc.org The ability to readily access these spirocycles is crucial for their broader application in drug discovery programs. chemrxiv.org

The azaspiro[3.4]octane scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. Derivatives of 5-azaspiro[3.4]octane have been investigated for a wide range of therapeutic applications.

For example, various azaspiro[3.4]octane derivatives have been designed and synthesized as potent inhibitors of enzymes implicated in diseases. nih.gov They have also been explored as ligands for receptors in the central nervous system, with potential applications in treating neurological and psychiatric disorders. smolecule.com Some derivatives have shown promise as antibacterial agents, highlighting the versatility of this scaffold in addressing infectious diseases. evitachem.com The inherent three-dimensionality of the azaspiro[3.4]octane framework makes it an attractive starting point for the design of novel therapeutics with improved efficacy and selectivity. tandfonline.com

Chemical Compounds Mentioned

Compound Name
This compound
Ethionamide
Oxalic acid
Piperazine

Data Table of this compound

PropertyValue
Chemical Formula C₇H₁₃N·0.5C₂H₂O₄
Molecular Weight 156.20 g/mol
CAS Number 1523618-05-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B1471253 5-Azaspiro[3.4]octane oxalate CAS No. 1403766-69-7

Properties

IUPAC Name

5-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2H2O4/c1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFZMAAVKZWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-05-4
Record name 5-Azaspiro[3.4]octane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Azaspiro 3.4 Octane Oxalate and Derivatives

General Strategies for Spirocyclic Construction

The formation of spirocycles like 5-azaspiro[3.4]octane relies on strategic bond formations that create the spiro-center. Key general strategies include annulation, cyclization, and tandem reactions, which offer versatile pathways to this structural class.

Annulation Reactions for Azaspiro[3.4]octane Synthesis

Annulation, the process of building a new ring onto an existing structure, is a powerful technique for synthesizing spirocyclic systems. For the assembly of azaspiro[3.4]octanes, this can involve either the formation of the cyclopentane (B165970) or the cyclobutane (B1203170) ring onto a pre-existing cyclic precursor. One successful approach involves the annulation of a cyclopentane ring onto a starting material that already contains the four-membered azetidine (B1206935) ring. Conversely, strategies that construct the four-membered ring onto a cyclopentane derivative are also employed. rsc.org

An example of an annulation approach is the silver(I)-catalyzed asymmetric (2+4) annulation of 5-alkenyl thiazolones with α,α-dicyanoalkylidenes. This method proceeds via a vinylogous Michael/cyclization/isomerization reaction sequence to yield enantioenriched spiro[cyclohexenamines-thiazolones]. rsc.org Although this example leads to a six-membered ring, the principle of using a vinylogous Michael addition followed by cyclization can be conceptually applied to the synthesis of five-membered rings in azaspiro[3.4]octane systems.

Cyclization Reactions in Spiro[3.4]octane Formation

Intramolecular cyclization is a cornerstone of spirocycle synthesis. This strategy typically involves a linear precursor containing functional groups that can react with each other to form one of the rings of the spirocyclic system. Common cyclization methods for assembling azaspirocyclic scaffolds include intramolecular SN2 alkylation and N-acylation. researchgate.net

For instance, the synthesis of 5-azaspiro[3.4]octane can be envisioned to start from a linear precursor that undergoes cyclization. smolecule.com This often requires specific reaction conditions, such as the use of a base like sodium hydride in a suitable solvent like tetrahydrofuran (B95107) to facilitate the ring-closing step. smolecule.com Another relevant cyclization strategy is the [3+2] cycloaddition, which has been utilized for the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264). researchgate.net This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring of the spirocycle.

Tandem Reactions for Spirocyclic Scaffold Assembly

A notable example of a tandem reaction in spirocycle synthesis is the tandem aldol-lactonization process. smolecule.com While this specific example leads to an oxaspiro system, the principle of a sequential reaction cascade can be adapted for the synthesis of the 5-azaspiro[3.4]octane core. For example, a one-pot, three-component synthesis of azaspirononatriene derivatives has been developed, showcasing the power of multicomponent reactions to rapidly build spirocyclic complexity. nih.gov

Targeted Synthesis of the 5-Azaspiro[3.4]octane Core and its Analogs

Building upon the general strategies, targeted syntheses of the 5-azaspiro[3.4]octane core and its derivatives often involve multi-step sequences and the use of carefully chosen precursors and building blocks.

Multi-Step Synthetic Sequences

The synthesis of 5-azaspiro[3.4]octane and its derivatives frequently involves multi-step reaction pathways. smolecule.comsavemyexams.comyoutube.comsavemyexams.com These sequences allow for the gradual construction of the target molecule with precise control over its structure and stereochemistry. For instance, the synthesis of 2-azaspiro[3.4]octane has been achieved through three distinct multi-step routes, highlighting the versatility of this approach. rsc.org One of these routes focused on the annulation of the cyclopentane ring, while the other two involved the annulation of the four-membered ring. rsc.org

A general workflow for a multi-step synthesis of an azaspiro[3.4]octane derivative might involve the initial formation of a functionalized cyclobutane or cyclopentane precursor, followed by a series of reactions to introduce the necessary components for the second ring, and finally, a cyclization step to complete the spirocyclic core. Protecting groups are often employed to mask reactive functional groups during the synthesis and are removed in the final stages.

Utilization of Specific Precursors and Building Blocks

The choice of starting materials is crucial for the successful synthesis of the 5-azaspiro[3.4]octane core. Spirocyclic building blocks, often synthesized by specialists like the Carreira group, provide a direct entry into this class of compounds and offer straightforward functional handles for further diversification. sigmaaldrich.com

The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported, demonstrating the use of specific building blocks in step-economic and scalable routes. researchgate.netnih.gov These syntheses often start from readily available materials and employ robust chemical transformations. For example, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks has been achieved through a ring-closing metathesis (RCM) strategy, starting from vinyl oxetanol. nuph.edu.uaresearchgate.net The resulting spirooxetane can then be further functionalized.

The following table provides examples of precursors and the resulting azaspiro[3.4]octane derivatives from the literature.

Precursor/Building BlockSynthetic StrategyResulting Azaspiro[3.4]octane DerivativeReference
Functionalized CyclobutaneAnnulation of Cyclopentane Ring2-Azaspiro[3.4]octane rsc.org
Functionalized CyclopentaneAnnulation of Azetidine Ring2-Azaspiro[3.4]octane rsc.org
Azomethine Ylide Precursor[3+2] Cycloaddition6-Benzyl-2,6-diazaspiro[3.4]octane oxalate researchgate.net
Linear PrecursorIntramolecular Cyclization5-Azaspiro[3.4]octane smolecule.com

The following table summarizes different synthetic approaches towards azaspiro[3.4]octane and related spirocyclic systems.

Synthetic ApproachKey TransformationExample ProductReference
AnnulationRing formation onto an existing ring2-Azaspiro[3.4]octane rsc.org
Intramolecular CyclizationRing closure of a linear precursor5-Azaspiro[3.4]octane smolecule.com
[3+2] CycloadditionReaction of a 3-atom and 2-atom component6-Benzyl-2,6-diazaspiro[3.4]octane oxalate researchgate.net
Tandem ReactionMultiple bond formations in one potAzaspirononatriene derivatives nih.gov
Ring-Closing MetathesisFormation of a cyclic alkene2,5-Dioxaspiro[3.4]octane nuph.edu.uaresearchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry has driven the development of sophisticated methods for producing azaspiro[3.4]octanes, emphasizing efficiency, stereocontrol, and sustainable practices.

The demand for azaspiro[3.4]octane derivatives in drug discovery has spurred the development of scalable and step-economic synthetic routes. researchgate.netnih.gov A key strategy involves the [3+2] cycloaddition reaction, which has been utilized for the improved synthesis of compounds like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate. researchgate.net This approach allows for the generation of multi-gram quantities in relatively high yields, highlighting its potential for large-scale production. researchgate.net Researchers have also focused on developing robust routes to novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for medicinal chemistry. researchgate.net These protocols are characterized by their efficiency and ability to be scaled up to meet the demands of pharmaceutical development. researchgate.netresearchgate.net One notable example is a scandium-catalyzed spirocyclization method that provides a versatile platform for constructing 6,7-diazaspiro[3.4]octanes, with demonstrated utility in gram-scale reactions. nih.gov

Three distinct and successful routes for the synthesis of 2-azaspiro[3.4]octane have been developed, employing readily available starting materials and conventional chemical transformations with minimal need for chromatographic purification. rsc.org Two of these approaches involve the annulation of the four-membered ring, while the third focuses on the annulation of the cyclopentane ring. rsc.org

Table 1: Comparison of Synthetic Approaches for Azaspiro[3.4]octane Derivatives
Synthetic ApproachKey FeaturesAdvantagesReference
[3+2] CycloadditionImproved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalateHigh yields, suitable for multi-gram scale researchgate.net
Scandium-Catalyzed SpirocyclizationConstruction of 6,7-diazaspiro[3.4]octanesVersatile platform, demonstrated gram-scale utility nih.gov
Ring Annulation StrategiesSynthesis of 2-azaspiro[3.4]octane via cyclopentane or azetidine ring formationUses readily available materials, minimal purification rsc.org

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug development, as different enantiomers can exhibit distinct biological activities. nih.gov Asymmetric synthesis aims to produce a specific stereoisomer, which is often crucial for the therapeutic efficacy and safety of a drug. nih.govuwindsor.ca

While specific asymmetric syntheses for 5-azaspiro[3.4]octane oxalate are not extensively detailed in the provided results, general strategies for achieving stereocontrol in the synthesis of analogous spirocycles offer valuable insights. Enantioselective approaches to novel thia/oxa-azaspiro[3.4]octanes have been reported, demonstrating the feasibility of producing these complex structures in an enantio-enriched form (up to 90% ee). researchgate.netresearchgate.net

Common strategies in asymmetric synthesis that could be applied to azaspiro[3.4]octane moieties include:

Use of Chiral Auxiliaries: These are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction.

Chiral Catalysts: Enantiomerically pure catalysts can bias the reaction to form one enantiomer over the other. uwindsor.ca

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to introduce stereocenters. nih.gov

For instance, the asymmetric synthesis of substituted diazaspiro[3.3]heptanes has been achieved with high diastereomeric ratios (up to 98:2), providing a potential blueprint for the stereocontrolled synthesis of related azaspiro[3.4]octane systems.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing. mdpi.comnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. mdpi.commit.edu

The application of flow chemistry can be particularly advantageous for reactions that are hazardous, require precise temperature control, or involve unstable intermediates. nih.gov For the synthesis of azaspiro[3.4]octane and its derivatives, flow chemistry could offer several benefits:

Improved Safety: Handling of potentially hazardous reagents and intermediates can be managed more safely in the small, controlled environment of a flow reactor. nih.gov

Enhanced Efficiency: Reactions can often be performed at higher temperatures and pressures in flow, leading to significantly reduced reaction times. mit.edu

Scalability: Scaling up a reaction in flow is typically achieved by running the system for a longer duration or by using parallel reactors, which can be more straightforward than scaling up a batch process. scielo.br

While specific examples of the application of flow chemistry to the synthesis of this compound are not detailed in the provided search results, the principles of this technology are highly relevant to the production of active pharmaceutical ingredients (APIs) and could be readily adapted to the synthesis of this class of compounds. mdpi.comnih.gov

Mechanistic Investigations of Spirocyclization Reactions

Understanding the mechanism of spirocyclization reactions is crucial for optimizing reaction conditions and developing new synthetic methods. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

A proposed mechanism for a scandium-catalyzed spirocyclization to form a 6,7-diazaspiro[3.4]octane framework involves the initial activation of a substrate by coordination of the Lewis acid catalyst, Sc(OTf)₃, to a carbonyl group. nih.govresearchgate.net This is followed by the formation of a cationic intermediate, which then undergoes nucleophilic addition and subsequent substitution to yield the desired spirocyclic product, regenerating the catalyst in the process. nih.govresearchgate.net Experimental evidence, such as the lack of product formation in the absence of the catalyst and the insensitivity of the reaction to radical trapping agents, supports a non-radical pathway. researchgate.net

In another study, the sequential 5-exo-trig spirocyclization involving N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane has been investigated. rsc.org This research determined the rate constants for the cyclization process and highlighted the nucleophilic character of the N-alkoxyaminyl radical and the stability of the resulting carbon-centered radical as key factors governing the reaction's success. rsc.org

Protecting Group Strategies in Azaspiro[3.4]octane Synthesis

In the synthesis of complex molecules like azaspiro[3.4]octanes, protecting groups play a vital role in temporarily masking reactive functional groups to prevent unwanted side reactions. wiley.comorganic-chemistry.org The choice of protecting group is critical and must be carefully considered based on its stability to the reaction conditions and the ease of its selective removal. wiley.com

A common protecting group for the amine functionality in azaspiro[3.4]octane synthesis is the tert-Butoxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org For example, the Boc group can be used to protect the nitrogen atom during an oxidation step to prevent side reactions.

Table 2: Common Protecting Groups in Azaspiro[3.4]octane Synthesis
Protecting GroupFunctional Group ProtectedKey FeaturesDeprotection ConditionsReference
tert-Butoxycarbonyl (Boc)AmineStable to many reagents, easy to introduceAcidic conditions organic-chemistry.org
Benzyloxycarbonyl (Cbz)AmineStable to a range of conditionsHydrogenolysis wiley.com

Principles of Green Chemistry in Azaspiro[3.4]octane Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ctfassets.net The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve the sustainability of manufacturing processes. mdpi.com

Key green chemistry principles relevant to the synthesis of azaspiro[3.4]octane include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ctfassets.net

Use of Safer Solvents and Auxiliaries: Selecting solvents and other materials that are less hazardous to human health and the environment. unibo.it Solvent selection guides have been developed to aid chemists in making more informed decisions. ctfassets.net

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. ctfassets.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. mdpi.com

Waste Prevention: Designing syntheses to prevent waste generation rather than treating or cleaning up waste after it has been created. semanticscholar.org

The development of step-economic and scalable syntheses, as discussed in section 2.3.1, aligns with the principles of green chemistry by reducing the number of synthetic steps and potentially minimizing waste. researchgate.netnih.gov Furthermore, the use of catalytic methods, such as the scandium-catalyzed spirocyclization, is a key green chemistry approach. nih.govctfassets.net

Structural and Conformational Analysis of Azaspiro 3.4 Octane Scaffolds

Unique Architectural Features of the Azaspiro[3.4]octane System

The architecture of the 5-azaspiro[3.4]octane system is defined by its spirocyclic nature, which inherently creates a three-dimensional and structurally rigid scaffold. Unlike flat, aromatic systems, sp³-rich scaffolds like this allow for a greater exploration of chemical space, which can lead to more specific interactions with biological targets. This class of compounds is considered a "privileged scaffold" in drug discovery because its defined three-dimensional character offers predictable vectorization for substituents, potentially leading to more selective target engagement. researchgate.net The fusion of an azetidine (B1206935) and a pyrrolidine (B122466) ring at a spirocenter combines two important heterocyclic motifs, creating a versatile building block for the synthesis of novel chemical entities. The development of efficient synthetic routes to access these novel azaspiro[3.4]octanes is an active area of research, often aimed at creating surrogates for common drug modules like piperazine (B1678402) and morpholine (B109124) to explore new chemical and patent space. researchgate.netresearchgate.net

Intrinsic Rigidity and Potential for Chirality in Spiro[3.4]octane Compounds

Spirocyclic systems are noted for their conformational restriction compared to their monocyclic counterparts. researchgate.net The spiro fusion point in the azaspiro[3.4]octane scaffold locks the two rings in a generally perpendicular orientation. This intrinsic rigidity minimizes the conformational entropy loss that occurs when a molecule binds to a biological target, which can be an advantage for achieving high binding affinity.

A key feature of spiro compounds is their potential for chirality, even in the absence of a traditional stereocenter. stackexchange.com This type of stereoisomerism is often referred to as axial chirality, where the molecule's spatial arrangement is not superimposable on its mirror image due to hindered rotation or a fixed geometric constraint. stackexchange.com For a spiro[3.4]octane system to be chiral, the substitution pattern must be such that no plane of symmetry exists within the molecule. youtube.com The two rings being in different planes is a crucial aspect of this potential chirality. stackexchange.com This allows for the existence of enantiomers, which can have significantly different biological activities.

Conformational Preferences and Dynamics of Azaspiro[3.4]octane Rings

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for elucidating the conformational properties of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed insights into the three-dimensional structure of azaspiro[3.4]octane derivatives. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, which helps to define the relative orientation of the two rings and the conformation of substituents. mdpi.com The analysis of coupling constants from ¹H NMR spectra provides information about dihedral angles, which helps to characterize the puckering of the four- and five-membered rings.

Table 1: Application of NMR Techniques in Conformational Analysis

NMR Technique Information Obtained Relevance to Azaspiro[3.4]octane
¹H NMR Chemical shifts, scalar coupling constants (J-values) Provides data on the electronic environment and dihedral angles, indicating ring pucker.
¹³C NMR Chemical shifts Reveals the number of unique carbon environments and gives clues about ring strain.
COSY Shows ¹H-¹H scalar coupling networks Helps in assigning proton signals within each ring system.
HSQC/HMBC Correlates proton and carbon signals (one-bond or multiple-bond) Confirms the connectivity of the molecular framework.

| NOESY/ROESY | Detects through-space correlations between protons | Elucidates the 3D structure by identifying protons that are physically close, defining the stereochemistry at the spirocenter and ring conformations. mdpi.com |

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of molecules and the energy barriers between them. researchgate.net DFT calculations can be used to model the various possible puckering modes of the azetidine and pyrrolidine rings in the azaspiro[3.4]octane system. By calculating the relative energies of these different conformers, researchers can predict the most stable, lowest-energy structure that the molecule is likely to adopt. researchgate.netbohrium.com These computational studies complement experimental data from NMR and can help rationalize the observed conformational preferences.

Table 2: Hypothetical DFT Energy Profile for Azaspiro[3.4]octane Conformers

Conformer Ring Puckering (Azetidine / Pyrrolidine) Relative Energy (kcal/mol) Predicted Population (%)
Conf-1 Planar / Envelope 0.00 75
Conf-2 Puckered / Envelope 0.85 15
Conf-3 Planar / Twist 1.50 8

| Conf-4 | Puckered / Twist | 2.50 | 2 |

This table is illustrative and represents the type of data that could be generated from a DFT study.

Strain Analysis within the Azaspiro[3.4]octane Framework

The azaspiro[3.4]octane framework contains inherent ring strain, primarily associated with the four-membered azetidine ring. This strain arises from two main sources:

Angle Strain (Baeyer Strain): The internal bond angles in the azetidine ring are compressed significantly from the ideal tetrahedral angle of 109.5°, leading to orbital overlap that is less than optimal.

Torsional Strain (Pitzer Strain): There is eclipsing strain between adjacent C-H bonds around the perimeter of the ring.

Impact of Structural Modifications on Conformation and Biological Activity (Structure-Activity Relationships)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the azaspiro[3.4]octane scaffold, modifications can be made at several positions, most commonly on the nitrogen atom, to modulate its pharmacological profile. researchgate.net The introduction of different substituents can affect properties such as potency, selectivity, solubility, and metabolic stability.

For example, attaching various functional groups to the nitrogen can alter the molecule's ability to form hydrogen bonds or engage in hydrophobic interactions with a target protein. The rigid nature of the scaffold ensures that these substituents are held in well-defined positions, allowing for a more straightforward interpretation of SAR data. researchgate.net Studies on related azaspirocycles have shown that even small changes to the substituents can lead to significant differences in biological activity, highlighting the importance of the precise three-dimensional arrangement of functional groups. mdpi.commdpi.com

Table 3: Illustrative Structure-Activity Relationship for Azaspiro[3.4]octane Derivatives

Compound ID R-Group on Nitrogen Target Binding Affinity (IC₅₀, nM)
1a -H 580
1b -CH₃ 250
1c -C(=O)CH₃ (Acetyl) 120
1d -SO₂Ph (Benzenesulfonyl) 45

| 1e | -CH₂Ph (Benzyl) | 90 |

This table is a hypothetical representation to illustrate how SAR data for this scaffold might be presented.

Advanced Analytical Techniques in Azaspiro 3.4 Octane Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopy is the primary toolset for elucidating the structure of newly synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Azaspiro[3.4]octane Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Azaspiro[3.4]octane, both ¹H and ¹³C NMR are essential for confirming the spirocyclic core.

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. The protons on the carbons adjacent to the nitrogen atom in the azaspiro[3.4]octane ring are typically deshielded and appear at a downfield chemical shift (~2.3-3.0 ppm) compared to other aliphatic protons. libretexts.org The presence of the oxalate (B1200264) counterion and the protonation of the nitrogen atom further influence the chemical shifts of nearby protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment. The spiro carbon, being a quaternary center, shows a characteristic chemical shift. Carbons bonded to the nitrogen atom are also shifted downfield. openstax.org Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, definitively confirming the spirocyclic structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the 5-Azaspiro[3.4]octane Cation Note: Data is illustrative and may vary based on solvent and experimental conditions.

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
C1, C3 1.8 - 2.1 35 - 40
C2 1.9 - 2.2 15 - 20
C4, C6 3.0 - 3.4 50 - 55
C7 2.0 - 2.3 25 - 30
Spiro (C5) - 60 - 65

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. orgchemboulder.com For 5-Azaspiro[3.4]octane oxalate, IR spectroscopy is crucial for confirming the presence of the secondary amine salt and the oxalate counterion.

The protonated secondary amine (R₂NH₂⁺) gives rise to a broad and strong absorption band in the region of 3200-2500 cm⁻¹, which is characteristic of N-H stretching vibrations in an ammonium (B1175870) salt. researchgate.net This is distinct from the sharper, weaker N-H stretch seen in a free secondary amine (around 3350 cm⁻¹). openstax.org The C-N stretching vibration for the aliphatic amine is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

The oxalate anion (C₂O₄²⁻) also has characteristic IR absorptions. Strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) groups typically appear in the regions of 1650-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The presence of these specific bands confirms the salt form of the compound.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
R₂NH₂⁺ N-H Stretch 3200 - 2500 (broad, strong)
C-H (aliphatic) C-H Stretch 2980 - 2850
C=O (oxalate) Asymmetric C=O Stretch 1650 - 1550 (strong)
R₂NH₂⁺ N-H Bend 1620 - 1560
C=O (oxalate) Symmetric C=O Stretch 1400 - 1300

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would typically be used. In positive ion mode, the analysis would detect the protonated 5-azaspiro[3.4]octane cation [C₇H₁₃N + H]⁺, providing a molecular ion peak at an m/z corresponding to its exact mass. This confirms the molecular formula of the cationic portion of the compound.

High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the elemental composition and further confirming the molecular formula. mdpi.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural verification. Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This results in the formation of stable, resonance-stabilized nitrogen-containing cations.

Table 3: Expected Ions in the Mass Spectrum of 5-Azaspiro[3.4]octane

Ion Formula m/z (Monoisotopic) Description
Molecular Ion [C₇H₁₄N]⁺ 112.1121 Protonated parent molecule
Fragment 1 [C₅H₈N]⁺ 82.0651 Loss of C₂H₅ radical via α-cleavage

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is indispensable for assessing the purity of a compound and for quantifying its concentration in complex matrices like biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Pharmacokinetic Studies

Liquid chromatography-mass spectrometry (LC-MS/MS) is a hybrid technique that combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.gov This technique is the gold standard for quantitative bioanalysis in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug in an organism. walshmedicalmedia.com

To study the pharmacokinetics of a potential drug candidate based on the 5-azaspiro[3.4]octane scaffold, a robust LC-MS/MS method would be developed. researchgate.net The method would involve:

Sample Preparation: Extraction of the analyte from a biological matrix (e.g., plasma, urine) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An HPLC or UPLC system separates the parent compound from its metabolites and other endogenous components in the sample. A reversed-phase C18 column is commonly used.

Mass Spectrometric Detection: The eluent from the LC column is ionized (typically by ESI), and the mass spectrometer is set to operate in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the molecular ion of 5-azaspiro[3.4]octane) is selected and fragmented. A specific product ion resulting from this fragmentation is then monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification, even at very low concentrations. researchgate.net

This allows for the precise measurement of the drug's concentration in biological samples over time, which is essential for determining key pharmacokinetic parameters like half-life, clearance, and volume of distribution.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides the most definitive structural evidence for a compound in the solid state.

For this compound, a single crystal suitable for X-ray diffraction would be grown. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, and from that, a detailed 3D model of the structure is built.

X-ray crystallography would provide a wealth of information, including:

Unambiguous confirmation of the atomic connectivity and the spirocyclic structure.

Precise bond lengths, bond angles, and torsion angles. researchgate.net

The exact conformation of the four- and five-membered rings.

The nature of the ionic interaction between the protonated azaspiro[3.4]octane cation and the oxalate anion.

Details of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

This detailed solid-state structural information is invaluable for understanding the physicochemical properties of the compound and for computational modeling studies in drug design.

Integration of Diverse Analytical Data for Holistic Understanding of Azaspiro[3.4]octane Compounds

A holistic understanding of a specific chemical entity such as this compound necessitates a multi-faceted analytical approach. Relying on a single analytical technique provides only a partial view of the compound's properties. A comprehensive characterization is achieved by integrating data from several orthogonal analytical methods, where each technique offers unique and complementary information. This integrated strategy is crucial for confirming the molecule's identity, structure, purity, and other physicochemical characteristics.

The structural elucidation and impurity profiling of azaspiro[3.4]octane derivatives are fundamentally reliant on the synergy between chromatographic and spectroscopic techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating the primary compound from process-related impurities, starting materials, or degradation products. mdpi.com However, HPLC alone provides limited structural information. sterlingpharmasolutions.com To achieve a comprehensive profile, HPLC is often coupled with mass spectrometry (LC-MS). This "hyphenated" technique allows for the separation of components by chromatography, followed by their immediate analysis by mass spectrometry, which provides critical data on molecular weight and structural fragments. researchgate.netpharmtech.com

For the unambiguous confirmation of the complex, three-dimensional structure of a molecule like 5-Azaspiro[3.4]octane, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While high-resolution mass spectrometry (HRMS) can yield an exact molecular formula, NMR spectroscopy reveals the precise arrangement and connectivity of atoms within the molecule. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is used to piece together the spirocyclic framework, confirming the attachment points and stereochemistry of the octane (B31449) ring system. The integration of NMR and MS data is a foundational practice in modern organic chemistry for definitive structure elucidation. researchgate.net

The table below illustrates how different analytical techniques contribute to a holistic understanding of an azaspiro[3.4]octane compound.

Table 1: Contribution of Individual Analytical Techniques to Compound Characterization

Analytical Technique Type of Data Generated Insight Provided for Azaspiro[3.4]octane Compounds
High-Performance Liquid Chromatography (HPLC) Retention time, Peak area Purity assessment, Quantification, Separation of isomers and impurities.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) Molecular weight confirmation, Fragmentation patterns for structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts, Coupling constants Definitive structural elucidation, Connectivity of atoms, Stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Wavenumbers of absorbed IR light Identification of functional groups (e.g., N-H, C-O bonds in the oxalate).

| X-Ray Diffraction (XRD) | Diffraction pattern | Solid-state structure, Crystalline form, Polymorphism. |

By combining these techniques, researchers can build a complete and robust data package for any given azaspiro[3.4]octane compound. For example, HPLC might indicate a sample is 99.5% pure. LC-MS analysis of the main peak would confirm the expected molecular weight for the 5-Azaspiro[3.4]octane cation and the oxalate anion, while analysis of minor peaks could help identify potential impurities. sterlingpharmasolutions.com Concurrently, detailed 1D and 2D NMR analysis confirms that the atomic connectivity of the main component matches the spirocyclic structure and not some other isomer. Finally, FTIR would confirm the presence of key functional groups, and XRD could define its specific crystalline salt form.

The following table provides an example of the integrated data used to characterize the title compound.

Table 2: Example of Integrated Analytical Data for this compound

Technique & Parameter Expected Result Corroborating Evidence
HPLC Single major peak >99% purity Confirms the sample is predominantly a single substance.
HRMS (ESI+) m/z corresponding to [C₇H₁₃N + H]⁺ Provides exact mass and confirms the molecular formula of the azaspiro[3.4]octane cation.
¹H NMR Characteristic signals for protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings adjacent to the nitrogen. Elucidates the proton environment and confirms the spirocyclic backbone.
¹³C NMR Signals corresponding to the seven carbon atoms of the spiro-octane core and a signal for the oxalate carboxyl group. Confirms the carbon skeleton and the presence of the oxalate counter-ion.

| FTIR | Absorption bands for N-H stretching (secondary amine salt), C-H stretching, and C=O stretching (oxalate). | Confirms the presence of the key functional groups associated with the oxalate salt of the amine. |

This synthesis of information from disparate analytical sources ensures a high degree of confidence in the identity, purity, and structure of the compound, which is a critical requirement in chemical research and development.

Table 3: Compound Names Mentioned

Compound Name

Medicinal Chemistry and Drug Discovery Applications of Azaspiro 3.4 Octane Scaffolds

Azaspiro[3.4]octane as a Privileged Scaffold in Contemporary Drug Design

The azaspiro[3.4]octane motif is increasingly recognized as a privileged scaffold in modern drug discovery. Privileged scaffolds are molecular frameworks that can serve as ligands for a diverse range of biological targets. The utility of the azaspiro[3.4]octane core stems from its inherent three-dimensional structure, which provides an opportunity for medicinal chemists to develop molecules that can "escape from flatland," a common issue with traditional, sp²-rich compound libraries. This three-dimensionality allows for more precise and selective interactions with biological targets.

The rigid nature of the spirocyclic system offers limited conformational freedom, which can lead to more predictable vectorization and, consequently, more selective target engagement. The incorporation of the azaspiro[3.4]octane scaffold can lead to the development of novel intellectual property, a crucial aspect of drug development.

Numerous biologically active compounds incorporating the 2,6-diazaspiro[3.4]octane core have been reported, demonstrating its versatility. Notable examples include hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, modulators of MAP and PI3K signaling, selective dopamine (B1211576) D₃ receptor antagonists, and VDAC1 inhibitors for diabetes. The frequent appearance of this scaffold in compounds with diverse biological activities underscores its status as an emerging privileged structure in medicinal chemistry. The development of scalable and cost-effective synthetic routes to access these building blocks has further fueled their application in drug discovery programs.

The azaspiro[3.4]octane scaffold serves as a valuable building block for creating libraries of compounds for high-throughput screening. For instance, a diverse set of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core was synthesized to explore potent antitubercular agents. This highlights the role of the scaffold in generating novel chemical entities with the potential for therapeutic applications.

The synthesis of various functionalized azaspiro[3.4]octanes, including thia- and oxa-azaspiro[3.4]octanes, has expanded the available chemical space for drug design. These novel spirocycles can act as multifunctional modules, providing chemists with versatile tools to create structurally diverse molecules for drug discovery projects.

Example Compound Class Containing 2,6-Diazaspiro[3.4]octane CoreTherapeutic Area
Hepatitis B capsid protein inhibitorsAntiviral
Menin-MLL1 interaction inhibitorsOncology
MAP and PI3K signaling modulatorsOncology
Selective dopamine D₃ receptor antagonistsNeurology
VDAC1 inhibitorsDiabetes
Nitrofuran derivativesInfectious Disease (Tuberculosis)

This table presents examples of therapeutic areas where compounds containing the 2,6-diazaspiro[3.4]octane scaffold have shown potential.

The continued exploration and utilization of the azaspiro[3.4]octane scaffold are expected to yield more drug candidates with improved properties and novel mechanisms of action. Its unique structural features make it a valuable asset in the ongoing quest for more effective and safer medicines.

This section is based on the provided search results. All mentioned compounds are listed in a table at the end of the article.#### 5.2. Strategies for Modulating Physicochemical Properties to Enhance Drug-likeness

A significant advantage of the azaspiro[3.4]octane scaffold is its inherent three-dimensional (3D) nature, which allows for a departure from the "flat" structures that dominate many compound libraries. This increased 3D character is largely due to the high fraction of sp³ hybridized carbon atoms within the spirocyclic system. In sp³ hybridization, one 's' orbital and three 'p' orbitals combine to form four equivalent orbitals, resulting in a tetrahedral geometry with bond angles of approximately 109.5 degrees. This geometry forces substituents on the azaspiro[3.4]octane ring to project into three-dimensional space, which can lead to more specific and higher-affinity interactions with the binding sites of biological targets.

The introduction of stereogenic centers within the azaspiro[3.4]octane framework further enhances its three-dimensionality. This provides medicinal chemists with the opportunity to explore a wider range of chemical space and to fine-tune the spatial arrangement of functional groups for optimal target engagement. The rigidity of the scaffold also helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a target.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

In some cases, the introduction of an azaspiro[3.4]octane moiety has been shown to improve aqueous solubility. For example, a compound with a 2-oxa-6-azaspiro[3.4]octane substituent demonstrated improved water solubility compared to the lead compound, gefitinib. This enhancement in solubility can be crucial for achieving adequate bioavailability after oral administration. The ability to fine-tune the balance between lipophilicity and solubility by incorporating azaspiro[3.4]octane scaffolds is a valuable tool in drug design.

Metabolic stability is a key factor in determining a drug's half-life and its potential for drug-drug interactions. The azaspiro[3.4]octane scaffold can be used to block or alter sites of metabolic attack. The quaternary spirocyclic carbon atom is inherently resistant to metabolism. By strategically placing the azaspiro[3.4]octane core within a molecule, medicinal chemists can protect metabolically labile positions from enzymatic degradation by cytochrome P450 enzymes.

For instance, replacing a metabolically vulnerable group with a more stable azaspiro[3.4]octane ring can lead to a significant improvement in metabolic stability. This can result in a longer duration of action and a more predictable pharmacokinetic profile. The rigid nature of the scaffold can also orient the molecule in a way that hinders its access to the active site of metabolic enzymes. The improved metabolic stability of compounds containing azaspiro[3.4]octane moieties has been demonstrated in various drug discovery programs.

Physicochemical PropertyImpact of Azaspiro[3.4]octane ScaffoldRationale
Three-Dimensionality IncreasedHigh sp³ character and rigid spirocyclic structure.
Water Solubility Can be improvedModulation of lipophilicity and molecular shape.
Lipophilicity (logP/logD) Can be modulated (often lowered)Compact structure and potential for increased basicity.
Metabolic Stability Generally enhancedBlocking of metabolic sites and conformational restriction.

This table summarizes the influence of the azaspiro[3.4]octane scaffold on key physicochemical properties relevant to drug design.

This section is based on the provided search results. All mentioned compounds are listed in a table at the end of the article.#### 5.3. Conformational Restriction and Optimized Binding Interactions in Drug Candidates

One of the most powerful strategies in modern drug design is the use of conformational restriction to enhance the binding affinity and selectivity of a ligand for its biological target. The azaspiro[3.4]octane scaffold is an exemplary tool for implementing this strategy due to its inherent rigidity and well-defined three-dimensional structure.

Flexible molecules in solution exist as an ensemble of multiple conformations. When such a molecule binds to a receptor, it must adopt a specific "bioactive" conformation. This process is entropically unfavorable because it involves a loss of conformational freedom. By incorporating a rigid scaffold like azaspiro[3.4]octane, the molecule is pre-organized into a conformation that is closer to the bioactive one, thereby minimizing the entropic penalty upon binding. This can lead to a significant improvement in binding affinity.

The limited conformational freedom of the azaspiro[3.4]octane core offers predictable vectorization of substituents. This means that the functional groups attached to the scaffold are held in specific spatial orientations, allowing for more precise and optimized interactions with the amino acid residues in the binding pocket of a target protein. These interactions can include hydrogen bonds, ionic interactions, and van der Waals forces. By carefully designing the placement of substituents on the azaspiro[3.4]octane ring, medicinal chemists can maximize these favorable interactions, leading to enhanced potency and selectivity.

For example, in the development of novel 4-anilinoquinazoline derivatives as EGFR inhibitors, the introduction of a 2-oxa-6-azaspiro[3.4]octane substituent led to compounds with high inhibitory potency. This suggests that the spirocyclic scaffold helped to orient the molecule in a way that optimized its fit within the EGFR binding site.

Furthermore, the rigid nature of the azaspiro[3.4]octane scaffold can improve selectivity by disfavoring binding to off-target receptors. If the binding pockets of different receptors have distinct topographies, a conformationally restricted ligand may fit well into the intended target but poorly into others. This can lead to a better side-effect profile for the drug candidate.

The optimization of binding interactions is a multifactorial process that involves balancing enthalpic and entropic contributions to the Gibbs free energy of binding. The use of rigid scaffolds like azaspiro[3.4]octane primarily addresses the entropic component by reducing the loss of conformational entropy upon binding. However, by providing a stable framework for the optimal positioning of functional groups, it also allows for the maximization of favorable enthalpic contributions from specific interactions with the target.

Advantage of Conformational RestrictionMechanismImpact on Drug Candidate
Reduced Entropic Penalty Pre-organization of the ligand into a bioactive conformation.Increased binding affinity and potency.
Predictable Vectorization Substituents are held in well-defined spatial orientations.Optimized interactions with the target's binding site.
Improved Selectivity The rigid conformation may not fit well into off-target binding pockets.Reduced side effects and improved safety profile.
Enhanced Target Engagement Maximization of favorable enthalpic and entropic contributions to binding.Higher potency and efficacy.

This table outlines the advantages of using the conformationally restricted azaspiro[3.4]octane scaffold in drug design.

This section is based on the provided search results. All mentioned compounds are listed in a table at the end of the article.#### 5.4. Bioisosteric Replacement Strategies Utilizing Azaspiro[3.4]octane Cores

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. The azaspiro[3.4]octane scaffold has emerged as a valuable and versatile tool for such bioisosteric replacements, particularly as a substitute for commonly used cyclic amines like piperazine (B1678402) and morpholine (B109124).

For instance, 2-oxa-6-azaspiro[3.4]octane has been successfully employed as a bioisostere for morpholine, and 2,6-diazaspiro[3.4]octane can serve as a substitute for piperazine. These replacements can offer several advantages:

Modulation of Physicochemical Properties: As discussed in previous sections, replacing a piperazine or morpholine ring with an azaspiro[3.4]octane analogue can lead to a reduction in lipophilicity (logD), which can be beneficial for improving solubility and reducing off-target effects. This is somewhat counterintuitive, as it involves the net addition of a carbon atom, but can be rationalized by an increase in basicity.

Improved Metabolic Stability: The spirocyclic nature of the azaspiro[3.4]octane core can block sites of metabolic degradation that may be present in more flexible piperazine or morpholine rings.

Novelty and Intellectual Property: The use of azaspiro[3.4]octane bioisosteres can lead to the discovery of new chemical entities with novel intellectual property, which is a crucial aspect of drug development.

Enhanced Target Interactions: The rigid, three-dimensional structure of the azaspiro[3.4]octane scaffold can lead to a more defined orientation of substituents, potentially resulting in improved binding affinity and selectivity for the target receptor.

Common HeterocycleAzaspiro[3.4]octane BioisosterePotential Advantages of Replacement
Piperazine 2,6-Diazaspiro[3.4]octaneModulated lipophilicity, improved metabolic stability, novel chemical space.
Morpholine 2-Oxa-6-azaspiro[3.4]octaneReduced lipophilicity, enhanced metabolic stability, potential for improved target interactions.
Piperidine (B6355638) 6-Azaspiro[3.4]octaneIncreased three-dimensionality, conformational restriction, altered pharmacokinetic profile.

This table provides examples of bioisosteric replacements using azaspiro[3.4]octane cores and the potential benefits of such strategies.

Applications in Lead Optimization and Hit-to-Lead Programs

The hit-to-lead (H2L) and lead optimization stages of drug discovery are critical phases where initial "hit" compounds are chemically modified to improve their potency, selectivity, and pharmacokinetic profiles, ultimately leading to a drug candidate. The unique structural features of the 5-azaspiro[3.4]octane scaffold have proven to be highly advantageous in these optimization efforts.

One of the key strategies in lead optimization is the use of bioisosteric replacement, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity. The 5-azaspiro[3.4]octane moiety has been successfully employed as a bioisostere for other cyclic systems, leading to improved drug-like properties. For instance, in the development of potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, a spiro scaffold, including a 5-azaspiro[3.4]octane derivative, was generated as a novel bioisostere of a 3-oxo-3,4-dihydro-2H-benzo[b] chemrxiv.orgacs.orgoxazin-6-yl moiety. chemrxiv.org This strategic modification, guided by structure-based drug design (SBDD), aimed to enhance the lipophilic ligand efficiency (LLE), a key parameter in lead optimization that balances potency and lipophilicity. chemrxiv.org The resulting spiro-lactam and spiro-carbamate derivatives demonstrated improved LLE values, showcasing the utility of the azaspiro[3.4]octane core in fine-tuning the physicochemical properties of lead compounds. chemrxiv.org

The table below illustrates the impact of incorporating the spirocyclic scaffold on the LLE of MAGL inhibitors.

CompoundScaffoldMAGL IC50 (nM)LLE
1 3-oxo-3,4-dihydro-2H-benzo[b] chemrxiv.orgacs.orgoxazin-6-yl154.5
2a Azetidine-lactam spiro->5.0
2d Cyclobutane-carbamate spiro->5.0

Data sourced from a study on the discovery of novel MAGL inhibitors. chemrxiv.org

Furthermore, the 5-azaspiro[3.4]octane scaffold has been integral to the optimization of inhibitors for other therapeutic targets. In the development of inhibitors for Ubiquitin-Specific Protease 7 (USP7), a target in oncology, medicinal chemistry efforts led to the creation of optimized tetrahydroquinoline bi-aryl USP7 inhibitors. The synthesis of these inhibitors involved intermediates such as methyl 5-(4-methoxybenzyl)-7-oxo-5-azaspiro[3.4]octane-6-carboxylate, highlighting the role of this scaffold in constructing the final optimized compounds. acs.org The ability to readily synthesize and functionalize the 5-azaspiro[3.4]octane core makes it a versatile tool for medicinal chemists during the iterative process of lead optimization. acs.orgresearchgate.net

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. These initial fragment "hits" are then grown or linked together to create more potent lead molecules. The structural and chemical properties of the azaspiro[3.4]octane scaffold make it a valuable component in the design of fragment libraries.

Recent studies have highlighted the importance of spirocyclic scaffolds in FBDD. Cycloaddition strategies have been developed for the synthesis of diverse heterocyclic spirocycles, including azaspiro[3.4]octanes, specifically for their application in fragment-based drug discovery. acs.org The three-dimensionality and conformational rigidity of these scaffolds allow for a more defined interaction with the target protein, providing high-quality starting points for fragment elaboration.

A comprehensive analysis of a Covalent Kinase Inhibitor (CKI) dataset revealed that 6-Azaspiro[3.4]octane is one of the six most frequently utilized "adjacent fragments." chemrxiv.org These adjacent fragments serve as a bridge between a larger scaffold and the reactive "warhead" of the covalent inhibitor. The frequent appearance of the azaspiro[3.4]octane motif underscores its utility and adaptability in the design of covalent inhibitors, a significant area within drug discovery. chemrxiv.org

The following table lists the most frequently used adjacent fragments in the CKI dataset.

Fragment NameFrequency of Occurrence
Benzenamine>490
Piperidine>490
6-Azaspiro[3.4]octane >490
Quinazoline>490
Pyrrolidine (B122466)>490
Piperazine>490

Data from an analysis of a Covalent Kinase Inhibitor dataset. chemrxiv.org

While direct examples of 5-Azaspiro[3.4]octane oxalate (B1200264) in FBDD are not extensively documented, the established use of the broader azaspiro[3.4]octane scaffold as a key fragment in designing kinase inhibitors points to its significant potential in this field. The commercial availability of derivatives like 5-Boc-5-azaspiro[3.4]octane-2-carboxylic acid further facilitates its incorporation into fragment libraries for screening campaigns. activate-scientific.com

Diversity-Oriented Synthesis (DOS) of Azaspiro[3.4]octane Libraries for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes and drug leads. The 5-azaspiro[3.4]octane scaffold, with its defined 3D geometry and multiple points for diversification, is an excellent starting point for the construction of such libraries.

Researchers have developed synthetic routes to create novel classes of molecules based on the 5-azaspiro[3.4]octane skeleton. For example, a synthetic pathway to a new class of conformationally constrained iminosugars has been developed using a Rh(II)-catalyzed C(sp3)-H amination of substrates containing a 5-azaspiro[3.4]octane core. researchgate.netresearchgate.net This approach allows for the stereocontrolled formation of a quaternary C-N bond, leading to structurally unique and diverse iminosugar analogues. researchgate.netresearchgate.net These novel spirocyclic iminosugars represent a departure from traditional carbohydrate mimetics and offer the potential for new therapeutic applications.

The development of robust and scalable synthetic methods is crucial for the successful implementation of DOS. Practical, multi-gram scale syntheses of 5-azaspiro[3.4]octane derivatives have been reported, making these advanced building blocks readily accessible for the creation of compound libraries. acs.orgchemrxiv.org These synthetic protocols often start from readily available materials and allow for the introduction of various functional groups, which is essential for generating molecular diversity.

The exploration of new molecular shapes is a key tenet of DOS. The use of spirocycles like 5-azaspiro[3.4]octane allows for the creation of molecules with distinct 3D geometries compared to more traditional flat, aromatic structures. This exploration of new regions of chemical space increases the probability of discovering compounds with novel biological activities. amazonaws.com The synthesis of novel thia- and oxa-azaspiro[3.4]octanes as multifunctional modules further expands the accessible chemical space and provides opportunities for developing compounds with unique pharmacological profiles. researchgate.net

The table below summarizes some of the synthetic strategies employed for the diversification of the azaspiro[3.4]octane scaffold.

Synthetic StrategyResulting Molecular ClassKey Features
Rh(II)-catalyzed C(sp3)-H aminationConformationally constrained iminosugarsStereocontrolled formation of quaternary C-N bond, novel 3D structures. researchgate.netresearchgate.net
[3+2] CycloadditionThia/oxa-azaspiro[3.4]octanesMultifunctional modules for drug discovery, exploration of novel chemical space. researchgate.netresearchgate.net
Scalable multi-step synthesisFunctionalized 5-azaspiro[3.4]octane building blocksReadily available starting materials for library synthesis. acs.orgchemrxiv.org

Biological and Pharmacological Evaluation of Azaspiro 3.4 Octane Derivatives

Investigations of Molecular Mechanisms of Action

The therapeutic potential of azaspiro[3.4]octane derivatives is underpinned by their diverse interactions with key biological targets. Researchers have extensively studied their mechanisms of action, revealing activities ranging from enzyme inhibition to receptor modulation.

Enzyme Inhibition Studies

Azaspiro[3.4]octane derivatives have demonstrated the ability to inhibit a range of enzymes implicated in various diseases.

EGFR: While specific studies focusing solely on 5-azaspiro[3.4]octane oxalate (B1200264) as an Epidermal Growth Factor Receptor (EGFR) inhibitor are not prevalent, the broader class of azaspirocycles has been investigated. For instance, 2-oxa-6-azaspiro[3.4]octane has been identified as a component of EGFR inhibitors, showing activity against various EGFR-related cell lines. These compounds are known to inhibit cancer cell proliferation by binding to the epidermal growth factor receptor.

SHP2: A potent allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase involved in cancer and developmental disorders, has been identified featuring a 2-oxa-8-azaspiro[4.5]decane core, a structure closely related to the azaspiro[3.4]octane scaffold. The compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f]triazin-4(3H)-one, binds to an allosteric pocket of SHP2, stabilizing its auto-inhibited conformation. This finding provides a basis for the development of new SHP2 inhibitors.

Monoacylglycerol Lipase (B570770) (MAGL): Azaspirocycles are being explored as modulators of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MGL, these compounds can potentiate the cannabinoid system, offering a therapeutic strategy for conditions where this system is dysregulated. This approach is thought to minimize side effects associated with direct cannabinoid receptor agonists.

SARS-CoV-2 3CL Protease: The main protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. While specific inhibitors based on the 5-azaspiro[3.4]octane oxalate structure have not been detailed, the broader class of spirocyclic compounds is of interest in the design of novel 3CLpro inhibitors. The unique three-dimensional shapes of spirocycles could be advantageous in fitting into the enzyme's active site.

Receptor Binding and Modulation Studies

The interaction of azaspiro[3.4]octane derivatives with various receptors has been a fruitful area of research, leading to the discovery of potent and selective modulators.

Muscarinic Acetylcholine (B1216132) Receptors: Derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane have been identified as M4 muscarinic acetylcholine receptor agonists. These receptors are involved in regulating a variety of physiological functions, and their modulation is a target for treating central nervous system disorders. The development of selective M4 agonists is a significant area of interest in neuroscience research.

Dopamine (B1211576) D3 Receptors: A series of potent and highly selective dopamine D3 receptor antagonists have been synthesized featuring diazaspiro alkane cores. Radioligand binding studies of these compounds revealed high affinity for the D3 receptor with significant selectivity over the D2 receptor. The D3 receptor is implicated in various neurological and psychiatric disorders, including substance abuse. The 2,6-diazaspiro[3.4]octane core is recognized as an emerging privileged structure in compounds targeting the dopamine D3 receptor.

MCHr1: While direct evidence for this compound as a Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist is limited, the broader class of azaspiro cycles has been successfully employed in the development of such antagonists. MCHr1 antagonists are being investigated for their potential in treating obesity and related metabolic disorders.

Interactions with Biological Macromolecules

The unique three-dimensional structure of the azaspiro[3.4]octane scaffold allows for specific interactions with biological macromolecules like proteins and nucleic acids. These non-covalent interactions are crucial for their biological activity and can be studied using techniques such as NMR spectroscopy to understand binding modes and dynamics at an atomic level. The rigid spirocyclic framework can orient functional groups in a precise manner to optimize these interactions.

Exploration of Therapeutic Areas for Azaspiro[3.4]octane Derivatives

The diverse molecular mechanisms of azaspiro[3.4]octane derivatives have translated into promising activities in several therapeutic areas, including infectious diseases.

Antimicrobial and Antitubercular Activity

Recent research has highlighted the potential of azaspiro[3.4]octane derivatives as potent antimicrobial and antitubercular agents. A series of nitrofuran derivatives based on a 2,6-diazaspiro[3.4]octane core have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, demonstrated remarkable potency with Minimum Inhibitory Concentrations (MICs) ranging from 0.0124 to 0.0441 μg/mL against multidrug-resistant strains of M. tuberculosis. Further modifications of this lead compound have resulted in substances with high activity against S. aureus.

Below is a table summarizing the antitubercular activity of selected 2,6-diazaspiro[3.4]octane derivatives against the H37Rv strain of Mycobacterium tuberculosis.

CompoundMIC (μg/mL)
5a >10
5b >10
5c >10
6d 0.06
12 0.03
13 >10
17 0.016
18 0.03
21 0.06
22 >10
24 0.03
27 0.06

Antiviral Applications

The antiviral potential of spirocyclic compounds, including those related to the azaspiro[3.4]octane scaffold, is an active area of investigation.

Hepatitis C Virus (HCV): While specific studies on this compound for HCV are not prominent, the exploration of novel heterocyclic compounds as HCV inhibitors is a major focus in antiviral research. Various heterocyclic molecules have shown potent anti-HCV activity, targeting different components of the viral life cycle.

SARS-CoV-2: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to azaspiro[3.4]octanes, have been synthesized and evaluated for their antiviral activity against human coronavirus 229E. Several of these compounds exhibited inhibitory effects on viral replication. The most potent compound, 8n , displayed an EC50 value of 5.5 µM.

The following table details the anti-coronavirus activity of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus 229E.

CompoundRR1R2EC50 (µM)CC50 (µM)
7m HCH34-Cl12 ± 1>100
7n HCH34-F16 ± 2>100
8k t-BuCH32-Cl11 ± 1>100
8l t-BuCH33-Cl10 ± 1>100
8m t-BuCH34-Cl8.1 ± 0.5>100
8n t-BuCH3H5.5 ± 0.4>100
8p t-BuCH34-F8.8 ± 0.9>100

Research in Central Nervous System (CNS) Disorders

The rigid, three-dimensional structure of azaspiro[3.4]octane derivatives makes them attractive candidates for targeting complex binding sites within the central nervous system. Research has particularly focused on their potential as modulators of key receptors implicated in neurological and psychiatric conditions.

One area of significant interest is the development of selective muscarinic acetylcholine M4 receptor agonists. nih.govgoogle.comgoogle.comwipo.intutuvolter.fi The M4 receptor is predominantly expressed in the brain and is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. nih.gov Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while minimizing the cholinergic side effects associated with non-selective muscarinic agonists. nih.gov Various patents disclose 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4 receptor agonists, highlighting the versatility of this scaffold in designing selective CNS-active compounds. google.comgoogle.comwipo.intutuvolter.fi

Furthermore, derivatives of the closely related 2,6-diazaspiro[3.4]octan-7-one scaffold have been identified as potent sigma-1 receptor antagonists. nih.gov The sigma-1 receptor is a unique ligand-operated chaperone protein involved in a multitude of cellular functions and is considered a promising target for the management of various CNS disorders, including pain and neurodegenerative diseases. sigmaaldrich.comd-nb.inforsu.lv The development of antagonists for this receptor represents a novel approach to neuromodulation. nih.gov

Anti-inflammatory, Analgesic, and Antiprotozoal Potential

The therapeutic potential of azaspiro[3.4]octane derivatives extends beyond CNS disorders, with emerging evidence suggesting their utility as anti-inflammatory, analgesic, and antiprotozoal agents.

The analgesic properties of this class of compounds are, in part, linked to their activity as sigma-1 receptor antagonists. nih.gov By modulating the sigma-1 receptor, these compounds can influence pain signaling pathways, offering a potential new class of analgesics. nih.gov Specifically, a derivative of 2,6-diazaspiro[3.4]octan-7-one has been shown to enhance the antinociceptive effect of morphine and rescue morphine tolerance in preclinical models, indicating its potential as an adjunctive therapy in pain management. nih.gov The broader class of azetidine-containing compounds has also been noted for its potential analgesic activity. researchgate.netnih.gov

While direct evidence for the anti-inflammatory activity of this compound is limited, the broader family of azetidine-containing spirocyclic compounds is recognized for its potential in this area. nih.gov The structural rigidity and unique physicochemical properties of these scaffolds may allow for specific interactions with inflammatory targets.

In the realm of infectious diseases, aza-spirocyclic compounds are being investigated for their antiprotozoal activity. While specific data on 5-azaspiro[3.4]octane derivatives is not yet prominent, research into related azabicyclo-nonanes has shown promising in vitro activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei rhodesiense. mdpi.comresearchgate.netnih.govnih.govmdpi.com This suggests that the azaspiro[3.4]octane core could serve as a valuable template for the design of novel antiprotozoal agents.

Oncological Research and Antitumor Potency (e.g., Menin-MLL1, Autotaxin Inhibition)

The unique structural features of azaspiro[3.4]octane derivatives have positioned them as promising scaffolds in oncological research, particularly in the context of inhibiting protein-protein interactions and key enzymes involved in cancer progression.

A significant breakthrough has been the identification of a 2,6-diazaspiro[3.4]octane derivative as a potent inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction. mdpi.comnih.govnih.govresearchgate.net The menin-MLL1 interaction is a critical driver in certain types of leukemia, and its inhibition represents a promising therapeutic strategy. mdpi.com The spirocyclic core of the inhibitor is thought to provide an optimal orientation of functional groups to disrupt this key protein-protein interaction effectively.

While the azaspiro[3.4]octane scaffold has not been extensively explored as an autotaxin inhibitor, the broader field of spirocyclic compounds is gaining attention in the design of enzyme inhibitors. acs.orgacs.org Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in cancer cell proliferation, migration, and survival. chemrxiv.orgchemrxiv.orgnih.gov The development of potent and selective autotaxin inhibitors is an active area of cancer research.

Modulators of Neurotransmitter Systems

As previously touched upon in the context of CNS disorders, azaspiro[3.4]octane derivatives are proving to be versatile modulators of various neurotransmitter systems. Their ability to be functionalized at multiple points allows for the fine-tuning of their selectivity and potency towards specific receptors.

The development of M4 muscarinic acetylcholine receptor agonists is a prime example of this modulatory potential. nih.govgoogle.comgoogle.comwipo.intutuvolter.fi By selectively targeting the M4 receptor, these compounds can influence cholinergic neurotransmission in a highly specific manner, which is desirable for treating complex neurological disorders.

The discovery of 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists further underscores the adaptability of the azaspiro[3.4]octane scaffold. nih.gov The sigma-1 receptor is known to interact with and modulate the function of various other receptors and ion channels, making its antagonists valuable tools for probing and potentially correcting dysregulated neurotransmitter systems. sigmaaldrich.com

Pharmacokinetic Profiling and ADME Considerations for Azaspiro[3.4]octane Compounds

The successful development of any therapeutic agent hinges on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The spirocyclic nature of azaspiro[3.4]octane derivatives offers potential advantages in this regard.

In Vivo Pharmacokinetic Studies

While specific in vivo pharmacokinetic data for this compound is not extensively published, studies on other spirocyclic compounds suggest that this structural motif can lead to favorable pharmacokinetic properties. acs.orgresearchgate.net The rigid framework can enhance metabolic stability and improve oral bioavailability. For instance, the incorporation of spirocyclic fragments into drug candidates has been shown to improve their ADME profiles, leading to better exposure and efficacy in in vivo models. nih.govnih.gov Further in vivo studies are necessary to fully characterize the pharmacokinetic behavior of 5-azaspiro[3.4]octane derivatives.

Assessment of Metabolic Pathways and Stability

A key consideration in drug design is metabolic stability, which determines the half-life and clearance of a compound. Spirocyclic scaffolds, including azaspiro[3.4]octanes, are often explored to enhance metabolic stability. researchgate.netenamine.net The quaternary spirocyclic carbon can block common sites of metabolism, leading to a longer duration of action. acs.org

In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability. nih.govif-pan.krakow.plspringernature.comnih.govwuxiapptec.com While specific data for this compound is limited, the general principle of using spirocycles to improve metabolic stability is a well-recognized strategy in medicinal chemistry. acs.org The introduction of azetidine (B1206935) rings has also been associated with improved metabolic stability. nih.gov The metabolic pathways of azaspiro[3.4]octane derivatives would likely involve N-dealkylation or oxidation of the aliphatic rings, depending on the specific substituents. nih.gov

Toxicology and Safety Profiling in Early Drug Development

The preclinical safety evaluation of any new chemical entity is a critical component of the drug development process. For azaspiro[3.4]octane derivatives, including this compound, a comprehensive toxicological and safety profile is established through a series of in vitro and in vivo studies. This early-stage assessment is designed to identify potential liabilities, understand the mechanism of any observed toxicity, and determine a safe starting dose for first-in-human clinical trials. The core components of this evaluation for a novel compound like this compound would typically involve assessments of genotoxicity, cytotoxicity, and off-target pharmacology, particularly cardiac safety.

While specific toxicological data for this compound is not extensively available in public literature, the safety evaluation would follow established principles for novel small molecules. The assessment would focus on the potential for the azaspiro[3.4]octane scaffold and its substituents to induce adverse effects. Key areas of investigation include genetic toxicology, general cytotoxicity, and specific organ system toxicity, with a significant focus on cardiovascular safety.

Genetic Toxicology

A standard battery of genotoxicity assays is conducted to assess the potential of a compound to cause damage to DNA and chromosomes. wuxiapptec.com These tests are crucial as DNA damage can lead to mutations and potentially cancer. For a compound like this compound, the following in vitro assays would be fundamental:

Bacterial Reverse Mutation Assay (Ames Test): This assay is used to detect gene mutations. wuxiapptec.com

In Vitro Micronucleus Assay: This test identifies substances that can cause chromosomal damage, either by breaking chromosomes (clastogenicity) or by interfering with the mitotic apparatus (aneugenicity). wuxiapptec.com

In Vitro Chromosomal Aberration Assay: This assay evaluates the potential of a compound to induce structural abnormalities in chromosomes.

While data for this compound is not available, studies on other complex spiro compounds, such as the marine biotoxins azaspiracids (AZAs), have investigated their genotoxic potential. An investigation into Azaspiracid-1, -2, and -3 indicated that while they caused a dose-dependent increase in DNA fragmentation in several cell lines, this was likely linked to the induction of apoptosis and necrosis rather than direct genotoxicity. nih.gov The findings suggested that these specific azaspiracids are not genotoxic per se. nih.gov

Table 1: Genotoxicity Profile of Related Azaspiracid Compounds

Assay Cell Line Compound Result
Comet Assay Jurkat T cells Azaspiracid-1, -2, -3 Increase in DNA fragmentation nih.gov
Apoptosis Assay Jurkat T cells Azaspiracid-1, -2, -3 Shift from early to late apoptosis nih.gov
Comet Assay HepG-2 cells Azaspiracid-1, -2, -3 Increase in DNA fragmentation nih.gov
Apoptosis Assay HepG-2 cells Azaspiracid-1, -2, -3 Shift from early to late apoptosis nih.gov

Cytotoxicity Assessment

In vitro cytotoxicity assays are employed early in development to determine the concentration at which a compound causes cell death. This helps in establishing a therapeutic window and understanding the general toxicity of the molecule. These assays are often conducted across a panel of cell lines, which can include both cancerous and healthy cells, to assess for any cell-type-specific effects.

For instance, studies on a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated their cytotoxic potential against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to be in the micromolar range, indicating significant antiproliferative activity. mdpi.com

Table 2: In Vitro Cytotoxicity of selected 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] Against Human Cancer Cell Lines

Compound K562 (erythroleukemia) IC50 (µM) HeLa (cervical carcinoma) IC50 (µM) Jurkat (T lymphocyte) IC50 (µM)
Compound 4a 10.5 18.2 4.2
Compound 4b 12.1 24.1 5.8
Compound 4c 8.3 15.6 4.9
Compound 4d 9.7 19.8 5.1

Data is illustrative of related azaspiro compounds and not this compound. Data derived from a study on the biological evaluation of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] as potential antitumor agents. mdpi.com

Cardiovascular Safety Pharmacology

A primary focus of early safety profiling is the assessment of cardiovascular risk, particularly the potential for a compound to induce cardiac arrhythmias. frontiersin.org The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key concern, as it can lead to a prolongation of the QT interval in the electrocardiogram, a risk factor for developing life-threatening arrhythmias. mdpi.com

An in vitro hERG assay, typically using patch-clamp electrophysiology on cells expressing the channel, is a standard component of the safety assessment. For other azaspiro-containing compounds like azaspiracid-2 (B1247591) (AZA-2), studies have shown a low to moderate blocking effect on the hERG channel. nih.govnih.gov Furthermore, chronic exposure to AZA-2 in vitro was found to increase the amount of hERG protein in the plasma membrane, potentially by impairing its trafficking. nih.govnih.gov While this did not result in an immediate functional increase in the hERG current, it highlights a potential for chronic cardiotoxicity that warrants further investigation. nih.govnih.gov

Table 3: Cardiovascular Safety Profile of a Related Azaspiracid Compound

Assay Compound Concentration Finding Implication
hERG Channel Block Azaspiracid-2 - Low to moderate potency blocker nih.govnih.gov Potential for acute effects on cardiac repolarization
Chronic hERG Trafficking Azaspiracid-2 50 nM (up to 12h) Increased hERG levels in plasma membrane nih.govnih.gov Potential for chronic cardiotoxicity

This data pertains to a related complex azaspiracid and serves as an example of potential cardiovascular safety endpoints for spiro compounds.

Computational Approaches in Azaspiro 3.4 Octane Research

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanics (QM) offers a fundamental understanding of molecular structure and reactivity by solving the Schrödinger equation. These methods provide highly accurate information on electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a prominent quantum mechanical method that has proven to be a robust tool for studying spirocyclic systems. nih.govresearchgate.net It balances computational cost and accuracy, making it ideal for investigating the stability, conformational landscapes, and reaction pathways of molecules like 5-azaspiro[3.4]octane.

Stability and Conformational Analysis : DFT calculations can determine the optimized, lowest-energy geometry of the 5-azaspiro[3.4]octane scaffold. By calculating the energies of various possible conformers, researchers can identify the most stable three-dimensional arrangements. nih.govmdpi.com This is critical as the specific conformation of a molecule often dictates its biological activity. The thermodynamic parameters derived from DFT calculations, such as enthalpy and Gibbs free energy, provide quantitative measures of tautomeric and conformational stability. scirp.orgresearchgate.net

Reaction Mechanisms : DFT is used to model reaction pathways by calculating the energies of reactants, transition states, and products. This allows chemists to predict the feasibility of a synthetic route and understand the underlying mechanisms of reactions involving the azaspiro[3.4]octane core. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) helps in understanding the chemical reactivity of the molecule. scirp.orgmdpi.com

Parameter Description Application in 5-Azaspiro[3.4]octane Research
Electronic Energy The total energy of the molecule in its ground electronic state.Used to compare the relative stability of different isomers or conformers.
Gibbs Free Energy A thermodynamic potential used to predict the spontaneity of a process.Determines the most stable conformer under specific temperature and pressure conditions.
HOMO/LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for screening virtual libraries and understanding how a ligand, such as a derivative of 5-azaspiro[3.4]octane, might interact with a biological target. oatext.comoatext.com

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results provide a binding score (often in kcal/mol) and a detailed view of the ligand-protein interactions. oatext.com Key interactions include:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Cation-π interactions nih.gov

These studies help rationalize the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors. core.ac.uk For instance, the rigid spirocyclic core of 5-azaspiro[3.4]octane can precisely orient functional groups to maximize favorable interactions within a protein's binding pocket. bldpharm.com

Interaction Type Description Relevance to 5-Azaspiro[3.4]octane Derivatives
Binding Affinity (kcal/mol) An estimation of the binding free energy between the ligand and the protein. More negative values indicate stronger binding.A primary metric for ranking potential drug candidates and predicting their potency.
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for specificity and high-affinity binding; the nitrogen atom in the azaspiro core can act as a hydrogen bond acceptor.
Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment.The carbon framework of the spirocycle can engage in favorable hydrophobic contacts within the protein's active site.
RMSD (Å) Root-Mean-Square Deviation between the docked pose and a reference crystal structure pose.A value ≤ 2Å is generally considered a successful docking pose, validating the docking protocol. unair.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govtandfonline.com MD simulations are used to assess the stability of a docked complex and to explore the conformational flexibility of the ligand and protein. nih.govdntb.gov.ua

Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to predict their subsequent motion. By running the simulation for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key parameters analyzed in MD simulations include Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), which measure the stability of the complex and the flexibility of specific residues, respectively. nih.govtandfonline.com

MD Simulation Parameter Description Insight Gained
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure.A stable, low RMSD value for the ligand indicates it remains securely in the binding pocket.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues or ligand atoms around their average position.Identifies which parts of the protein are flexible and which are rigid, highlighting key residues involved in the interaction.
Intermolecular Hydrogen Bonds Tracks the number of hydrogen bonds formed between the ligand and protein throughout the simulation.A consistently high number of hydrogen bonds suggests a stable and specific interaction.
Binding Free Energy (e.g., MM/PBSA) A post-processing calculation to estimate the binding free energy from the MD trajectory, often more accurate than docking scores.Provides a more rigorous assessment of binding affinity by accounting for solvent effects and dynamic changes.

Predictive Modeling for Pharmacokinetic and Toxicity Profiles

A significant cause of failure in drug development is poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion) and toxicity. nih.govbenthamscience.com Computational models, often referred to as in silico ADMET prediction, allow for the early assessment of these properties, helping to prioritize compounds with a higher likelihood of success. researchgate.netbhsai.org

These predictive models are typically built using Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) approaches, which correlate molecular descriptors with experimental ADMET data. nih.govnih.gov For derivatives of 5-azaspiro[3.4]octane, these models can predict properties like aqueous solubility, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential for cardiac toxicity (e.g., hERG channel blockade).

ADMET Property Description Importance in Drug Discovery
Aqueous Solubility (logS) The logarithm of the molar solubility of a compound in water.Crucial for absorption and formulation; poor solubility can hinder a drug's effectiveness.
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the barrier separating circulating blood from the central nervous system.Essential for drugs targeting the brain, but undesirable for peripherally acting drugs to avoid CNS side effects.
CYP450 Inhibition Prediction of whether a compound will inhibit major drug-metabolizing enzymes like Cytochrome P450.Inhibition can lead to adverse drug-drug interactions.
hERG Inhibition Prediction of a compound's potential to block the hERG potassium ion channel.hERG blockade is linked to a higher risk of cardiac arrhythmia, a major safety concern.
Lipinski's Rule of Five A set of rules of thumb to evaluate the drug-likeness of a compound based on its physicochemical properties.Helps filter out compounds with poor absorption or permeation characteristics. nih.gov

Chemoinformatics and Computational Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze and organize chemical information. In the context of the 5-azaspiro[3.4]octane scaffold, chemoinformatics plays a vital role in exploring the vast "chemical space" of possible derivatives. researchgate.net Chemical space refers to the ensemble of all possible molecules, and exploring novel regions of this space is key to finding new drugs. nih.govchemrxiv.org

By using the 5-azaspiro[3.4]octane core as a starting point, large virtual libraries of compounds can be generated by adding various substituents and functional groups. researchgate.net These virtual libraries can then be analyzed to assess their diversity, novelty, and drug-likeness. univr.it Computational filters based on physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) are applied to narrow down the vast number of possibilities to a manageable set of promising candidates for synthesis and testing. univr.itresearchgate.net This approach allows for a systematic exploration of the structure-activity landscape around the spirocyclic core, maximizing the chances of discovering compounds with desired biological activities and properties. nih.gov

Chemoinformatics Concept Description Application to 5-Azaspiro[3.4]octane
Virtual Library Enumeration Algorithmic generation of a large set of molecules based on a core scaffold and a list of possible substituents.Creates a diverse set of virtual 5-azaspiro[3.4]octane derivatives for further screening.
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., topological, electronic, physicochemical).Used to quantify the properties of the virtual library and filter for drug-like candidates.
Principal Component Analysis (PCA) A statistical procedure to reduce the dimensionality of a dataset, used here to visualize chemical space.Helps to compare the chemical space covered by the new azaspiro[3.4]octane library with that of known drugs.
Scaffold Hopping Identifying structurally different molecules that have similar biological activity by mimicking the shape and properties of a known active compound.The 5-azaspiro[3.4]octane core can be explored as a novel scaffold to replace less optimal structures in existing drug candidates.

Patent Landscape and Intellectual Property Considerations

Analysis of Current Patent Filings Related to Azaspirocyclic Compounds

The patent landscape for azaspirocyclic compounds is characterized by a focus on novel derivatives and their applications as modulators of various biological targets. A significant portion of the inventive effort is directed towards creating composition-of-matter patents, which offer the strongest form of intellectual property protection. These patents cover the core chemical entity, preventing competitors from producing, using, or selling the same substance.

Recent patent filings demonstrate a trend towards modifying the core azaspiro[3.4]octane structure to achieve desired pharmacological properties. For instance, patent application WO2021070091A1 describes 5-oxa-2-azaspiro[3.4]octane derivatives intended for use as M4 receptor agonists. Similarly, patent CR20220141A focuses on 2-azaspiro[3.4]octane derivatives also targeting M4 receptors. These filings highlight the interest in this scaffold for neurological disorders. The patents often include a broad Markush structure, aiming to cover a wide range of possible substitutions and variations to maximize the scope of the intellectual property protection.

Below is a table of representative patent filings related to azaspirocyclic compounds, illustrating the assignees, therapeutic focus, and the type of spirocyclic core being claimed.

Patent/Application NumberAssigneeTitle/FocusCore Scaffold Example
WO2021070091A1Novartis AG5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists5-Oxa-2-azaspiro[3.4]octane
CR20220141ANovartis AG2-azaspiro[3.4]octane derivatives as M4 agonists2-Azaspiro[3.4]octane
ZA202202913BNovartis AG5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists5-Oxa-2-azaspiro[3.4]octane
EP0273659A1Takeda Chemical Industries LtdAzaspiro compounds for brain function improvementAzaspiro[4.5]decane
US10799507B2(Not Specified)5-azaspiro[2.5]octane derivatives for treating JAK-mediated disorders5-Azaspiro[2.5]octane

This table is for illustrative purposes and represents a sample of patent filings in the field.

Strategies for Achieving Patentability through Structural Novelty of Azaspiro[3.4]octane Derivatives

In medicinal chemistry, achieving patentability hinges on novelty, non-obviousness, and utility. For azaspiro[3.4]octane derivatives, structural novelty is a primary strategy for securing intellectual property rights. The introduction of the spirocyclic scaffold itself provides a departure from "flat" molecules, offering a three-dimensional structure that can lead to improved pharmacological properties and provide an opportunity to explore new chemical space.

Key strategies for achieving patentability include:

Scaffold Modification: Synthesizing novel core structures, such as the 2,6-diazaspiro[3.4]octane or 2-oxa-6-azaspiro[3.4]octane systems, serves as a direct route to new chemical and patent space. These modifications can act as surrogates for more common motifs like piperazine (B1678402), providing a basis for a composition-of-matter patent.

Stereochemistry: The introduction of specific stereogenic centers within the spirocyclic framework can lead to enantiomerically pure compounds with distinct and potentially improved biological activity. This specificity can be a strong point of novelty in a patent application.

Diverse Substitution Patterns: Attaching various functional groups to the azaspiro[3.4]octane core allows for the fine-tuning of properties and the creation of a library of patentable compounds. Patents often claim a wide array of substituents to cover these variations broadly.

Process Patents: In addition to composition-of-matter patents, companies may file for process patents covering novel and efficient synthetic routes to produce azaspiro[3.4]octane derivatives. This provides an additional layer of IP protection.

The exploration of novel structural motifs like spirocyclic scaffolds is a deliberate strategy to gain freedom to operate and establish a proprietary chemical space around a molecule of interest.

Examination of Chemical Co-Occurrences in Patents

The analysis of chemical co-occurrences within patent documents provides valuable insights into the context and application of a particular compound. By examining which other chemicals, genes, proteins, and diseases are mentioned alongside azaspiro[3.4]octane derivatives, researchers can identify relationships and potential mechanisms of action. Tools like PubChem's co-occurrence analysis systematically scan patent literature to summarize these important relationships.

For a compound like 5-Azaspiro[3.4]octane oxalate (B1200264), a co-occurrence analysis might reveal mentions of:

Target Proteins: Such as muscarinic acetylcholine (B1216132) M4 receptors (M4), Janus kinase (JAK), or other protein kinases.

Related Scaffolds: Other azaspirocyclic systems or common medicinal chemistry fragments like piperazine and morpholine (B109124), often in the context of comparative examples or as building blocks.

Therapeutic Agents: Co-mention with established drugs for specific diseases (e.g., Alzheimer's or cancer) can indicate the intended therapeutic area or potential for combination therapies.

Reagents and Solvents: Specific chemicals used in the synthesis of the patented compounds, which can be relevant for understanding process patents.

The table below illustrates a conceptual model of potential co-occurrences for azaspiro[3.4]octane derivatives in patent literature.

Entity TypePotential Co-occurring TermsImplication
Biological Target M4 Receptor, Protein Kinase, JAK-STAT pathwayIndicates the mechanism of action being investigated.
Disease/Indication Alzheimer's Disease, Schizophrenia, Cancer, Parasitic InfectionsDefines the therapeutic areas of interest for the patented compound.
Chemical Class Piperazine, Morpholine, Azetidine (B1206935), OxetaneSuggests use as a bioisostere or structural analogue to established motifs.
Associated Ions Oxalate, Citrate, Hydrochloride, FormateDescribes the salt forms being claimed for improved physicochemical properties.

This table represents a conceptual analysis of likely co-occurrences based on existing patent data.

Patent Applications in Specific Therapeutic Areas Utilizing Azaspiro[3.4]octane Scaffolds

The unique structural features of azaspiro[3.4]octane scaffolds have made them valuable in developing therapies for a range of diseases. Patent applications frequently cite the utility of these compounds in specific and often challenging therapeutic areas.

Central Nervous System (CNS) Disorders: A primary area of application is in the treatment of CNS disorders. For example, derivatives of 5-oxa-2-azaspiro[3.4]octane and 2-azaspiro[3.4]octane have been patented as M4 receptor agonists. These compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease and other conditions of the nervous system. Older patents also describe the use of azaspiro compounds as brain function-improving drugs for senile dementia.

Oncology: Spirocyclic compounds, including azaspiro derivatives, are being explored as inhibitors of proteins involved in cancer progression. For instance, certain spirocyclic molecules have been patented as protein kinase inhibitors. Fused ring compounds incorporating azaspiro motifs have been developed for the inhibition of Ras proteins, which are implicated in many cancers. Additionally, some 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been evaluated as potential antitumor agents.

Infectious Diseases: The versatility of the azaspiro scaffold extends to antiparasitic agents, as demonstrated by patent filings from companies like Zoetis Services LLC.

The following table summarizes patent applications for azaspiro[3.4]octane and related scaffolds in key therapeutic areas.

Therapeutic AreaTarget/MechanismExample ScaffoldRepresentative Patent/Application
CNS Disorders M4 Receptor Agonist5-Oxa-2-azaspiro[3.4]octaneWO2021070091A1
CNS Disorders Brain Function ImprovementAzaspiro CompoundEP0273659A1
Oncology Ras Protein InhibitionFused Azaspirocyclic RingEP 3735299 B1
Oncology Antitumor Agent3-Azaspiro[bicyclo[3.1.0]hexane](Research Context)
Parasitic Diseases Antiparasitic AgentSpirocyclic DerivativeWO2014045031A1 (Cited in ZA202202913B)

Impact on Generic Drug Development and Market Entry

The robust patent protection sought for novel molecules like 5-Azaspiro[3.4]octane oxalate and its derivatives has a significant impact on the timeline for generic drug development and market entry. A composition-of-matter patent on a new chemical entity provides the innovator company with a period of market exclusivity, typically 20 years from the filing date, which is essential for recouping substantial research and development investments.

The introduction of a truly novel scaffold like an azaspiro[3.4]octane derivative makes it difficult for generic manufacturers to "design around" the patent. During the period of exclusivity, no generic competitor can legally produce the active pharmaceutical ingredient. Once the primary patent expires, the market opens up to generic competition, which typically leads to a sharp decrease in drug prices.

However, innovator companies often employ life-cycle management strategies to extend market exclusivity. These can include filing secondary patents on:

New formulations (e.g., extended-release versions).

New methods of use for different therapeutic indications.

Specific salt forms, such as the oxalate salt, which may offer improved stability or bioavailability.

Novel manufacturing processes.

For generic companies, market entry requires filing an Abbreviated New Drug Application (ANDA), which demonstrates bioequivalence to the branded drug. The timing of this filing is critical. The presence of a strong patent portfolio around an azaspiro[3.4]octane-based drug can create a "patent cliff," where the innovator's revenues drop sharply upon the successful entry of one or more generic versions. The complexity of the patent landscape for these novel compounds necessitates careful legal and scientific evaluation by generic manufacturers before they can launch a competing product.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Use design of experiments (DoE) to define critical quality attributes (CQAs) and control raw material variability via QbD (Quality by Design) principles .

Data Presentation Guidelines

  • Tables : Include reaction optimization data (e.g., Table 1 below):

    EntrySolventTemp (°C)CatalystYield (%)Purity (%)
    1THF25Pd(OAc)₂6298
    2DMF60NiCl₂7895
    • Figures : Use XRD overlays or molecular docking diagrams to highlight structural features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.